molecular formula C10H11FN2O5 B14696473 3-Butyl-2-fluoro-4,6-dinitrophenol CAS No. 34460-43-0

3-Butyl-2-fluoro-4,6-dinitrophenol

Cat. No.: B14696473
CAS No.: 34460-43-0
M. Wt: 258.20 g/mol
InChI Key: RTFJJMUFJVCVBT-UHFFFAOYSA-N
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Description

3-Butyl-2-fluoro-4,6-dinitrophenol is a nitrophenol derivative characterized by a fluorine atom at the 2-position, a butyl group at the 3-position, and nitro groups at the 4- and 6-positions. This substitution pattern imparts unique electronic and steric properties, influencing its reactivity, solubility, and environmental behavior.

Properties

CAS No.

34460-43-0

Molecular Formula

C10H11FN2O5

Molecular Weight

258.20 g/mol

IUPAC Name

3-butyl-2-fluoro-4,6-dinitrophenol

InChI

InChI=1S/C10H11FN2O5/c1-2-3-4-6-7(12(15)16)5-8(13(17)18)10(14)9(6)11/h5,14H,2-4H2,1H3

InChI Key

RTFJJMUFJVCVBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-fluoro-4,6-dinitrophenol typically involves the nitration of 3-butyl-2-fluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyl-2-fluoro-4,6-dinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 3-Butyl-2-fluoro-4,6-dinitrophenol involves its interaction with cellular components. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative stress in cells. This compound can also uncouple oxidative phosphorylation, disrupting ATP production and leading to cell death. The molecular targets include mitochondrial enzymes and membrane proteins involved in energy metabolism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities:

Compound Name Substituents CAS Number Key Properties (Inferred from Evidence)
3-Butyl-2-fluoro-4,6-dinitrophenol 2-F, 3-butyl, 4,6-NO₂ Not provided Likely low water solubility; fluorination may enhance stability
2-Methyl-4,6-dinitrophenol 2-CH₃, 4,6-NO₂ Not provided Low recovery (<50%) in analytical methods
2-sec-Butyl-4,6-dinitrophenol (syn-Dinoseb) 2-sec-butyl, 4,6-NO₂ 88-85-7 Herbicidal activity; regulated due to toxicity
Picric acid 2,4,6-NO₃ (trinitro) 88-89-1 Explosive when dry; high acidity
Key Observations:
  • Fluorine vs.
  • Butyl Chain Influence : The 3-butyl group enhances hydrophobicity relative to smaller alkyl chains, likely increasing lipid solubility and environmental persistence.

Analytical Challenges

Dinitrophenols, including 2-methyl-4,6-dinitrophenol, are noted for low recovery rates (<50%) in analytical methodologies due to degradation, adsorption, or incompatibility with extraction protocols .

Stability and Environmental Behavior

  • syn-Dinoseb is regulated as a hazardous substance, indicating that alkylated dinitrophenols may persist in ecosystems and bioaccumulate .
  • Picric acid’s instability (explosive nature) contrasts with alkylated dinitrophenols, which are more thermally stable but still prone to photodegradation. The fluorine atom in the target compound could reduce photolytic degradation compared to non-halogenated analogs.

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